2-chloro-N-(2-methylpropyl)pyridin-4-amine
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Overview
Description
2-chloro-N-(2-methylpropyl)pyridin-4-amine is an organic compound with the molecular formula C9H13ClN2. It belongs to the class of pyridine derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of a chlorine atom and an isobutyl group attached to the pyridine ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-methylpropyl)pyridin-4-amine typically involves the reaction of 4-chloropyridine with isobutylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-methylpropyl)pyridin-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reaction is typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.
Oxidation: Pyridine N-oxides and other oxidized products.
Reduction: Reduced amine derivatives.
Scientific Research Applications
2-chloro-N-(2-methylpropyl)pyridin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-methylpropyl)pyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound’s chlorine and isobutyl groups play a crucial role in its binding affinity and selectivity towards these targets. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of essential biological processes in microorganisms or cancer cells. Detailed studies on its binding interactions and structure-activity relationships (SAR) provide insights into its mode of action .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N,N-dimethylpyridin-4-amine
- 2-chloro-N-cyclopropyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine
- 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives
Uniqueness
2-chloro-N-(2-methylpropyl)pyridin-4-amine stands out due to its unique combination of a chlorine atom and an isobutyl group attached to the pyridine ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H13ClN2 |
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Molecular Weight |
184.66 g/mol |
IUPAC Name |
2-chloro-N-(2-methylpropyl)pyridin-4-amine |
InChI |
InChI=1S/C9H13ClN2/c1-7(2)6-12-8-3-4-11-9(10)5-8/h3-5,7H,6H2,1-2H3,(H,11,12) |
InChI Key |
AAIGOTZMKMJRBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=CC(=NC=C1)Cl |
Origin of Product |
United States |
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